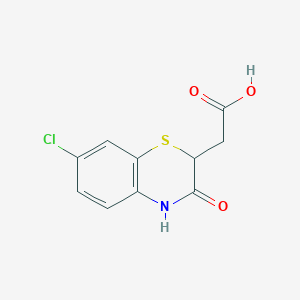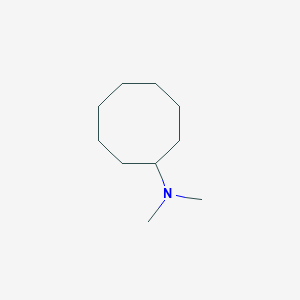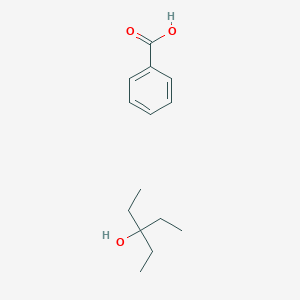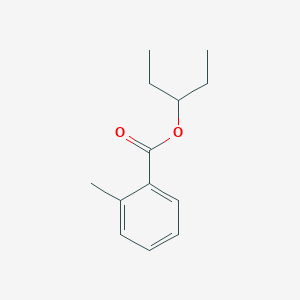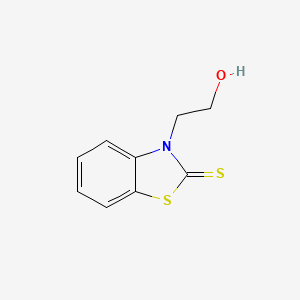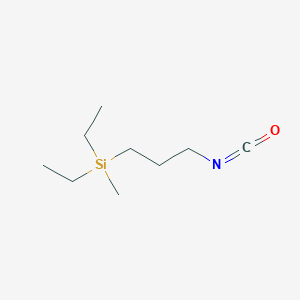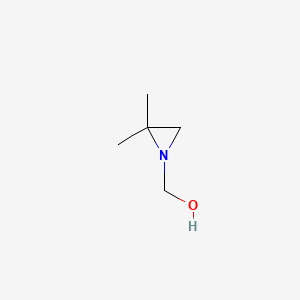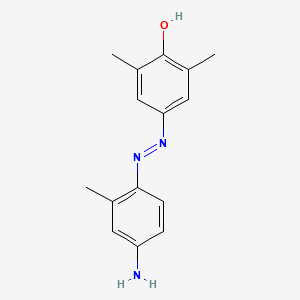
4-Amino-4'-hydroxy-2,3',5'-trimethylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This compound is notable for its unique structure, which includes amino, hydroxy, and methyl groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene typically involves the diazotization of an aromatic amine followed by coupling with a phenol derivative. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol derivative under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or amine groups using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of quinones or other carbonyl-containing compounds.
Reduction: Formation of hydrazo compounds or primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in studies of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic or electrophilic interactions. The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Another compound with amino and hydroxy groups, used in dye synthesis.
4-Hydroxy-2,5,6-triaminopyrimidine: Contains multiple amino groups and is used in chemical synthesis.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: A compound with amino and oxadiazole groups, used in energetic materials.
Uniqueness
4-Amino-4’-hydroxy-2,3’,5’-trimethylazobenzene is unique due to its specific combination of functional groups and its azobenzene structure. This combination allows for diverse chemical reactivity and applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
21644-95-1 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
4-[(4-amino-2-methylphenyl)diazenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H17N3O/c1-9-6-12(16)4-5-14(9)18-17-13-7-10(2)15(19)11(3)8-13/h4-8,19H,16H2,1-3H3 |
Clave InChI |
VTXAUAWERGJJFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)N=NC2=C(C=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



